molecular formula C13H25ClN2O2 B8092618 Tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride

Tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride

Cat. No.: B8092618
M. Wt: 276.80 g/mol
InChI Key: HQEOPYWJEDIEED-UHFFFAOYSA-N
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Description

Tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at the 1- and 7-positions of a fused [4.5] ring system. The tert-butyl carbamate group serves as a protective moiety for the primary amine, while the hydrochloride salt enhances solubility and stability for synthetic applications. Its molecular formula is C₁₃H₂₄N₂O₂·HCl, with a molecular weight of 276.8 g/mol (calculated by adding HCl to the free base’s MW of 240.34 g/mol from ). The compound is identified by CAS numbers 960294-14-8 (free base) and 54136-23-1 (hydrochloride salt) . It is utilized in pharmaceutical research due to the conformational rigidity imparted by its spiro architecture, which can improve target binding specificity in drug candidates.

Properties

IUPAC Name

tert-butyl 1,9-diazaspiro[4.5]decane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-9-5-7-13(15)6-4-8-14-10-13;/h14H,4-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEOPYWJEDIEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The most straightforward method involves Boc protection of 2,7-diazaspiro[4.5]decan-1-one hydrochloride using di-tert-butyl dicarbonate (Boc anhydride). This one-step reaction proceeds under mild conditions, achieving quantitative yields.

Reaction Scheme:

2,7-Diazaspiro[4.5]decan-1-one hydrochloride+Boc2ODCM, 20°CEt3NTert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylateHClHydrochloride salt\text{2,7-Diazaspiro[4.5]decan-1-one hydrochloride} + \text{Boc}2\text{O} \xrightarrow[\text{DCM, 20°C}]{\text{Et}3\text{N}} \text{Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Experimental Procedure

  • Reagents :

    • 2,7-Diazaspiro[4.5]decan-1-one hydrochloride (3.15 mmol)

    • Di-tert-butyl dicarbonate (4.10 mmol)

    • Triethylamine (14.18 mmol)

    • Dichloromethane (DCM, 30 mL)

  • Steps :

    • Dissolve the spiro intermediate in DCM under nitrogen.

    • Add triethylamine and Boc anhydride sequentially.

    • Stir at room temperature for 4 hours.

    • Quench with water, separate layers, and wash the organic phase with NH4_4Cl.

    • Dry over Na2_2SO4_4 and concentrate to obtain the Boc-protected product as a colorless oil (100% yield).

  • Key Data :

    • Yield : Quantitative

    • Purity : >95% (by LC-MS)

    • Scale : Demonstrated at gram-scale (830 mg)

Two-Step Synthesis via Alkylation and Cyclization

Synthetic Route Design

A patent by CN113121537A outlines a scalable two-step method for analogous diazaspiro compounds, adaptable to the target molecule:

Step 1: Alkylation of 1-Boc-4-Cyanopiperidine

React 1-Boc-4-cyanopiperidine with 1-bromo-2-chloroethane under strong base (e.g., LDA or NaHMDS) to form a nitrile intermediate.

Step 2: Reduction-Cyclization

Reduce the nitrile to an amine using LiAlH4_4, inducing spontaneous cyclization to form the spiro framework. Subsequent Boc protection and hydrochloride salt formation yield the target compound.

Reaction Scheme:

1-Boc-4-cyanopiperidineTHF, -10°C1-Bromo-2-chloroethane, BaseAlkylated intermediateLiAlH4THF, 0–5°C1,7-Diazaspiro[4.5]decaneBoc2OBaseTert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride\text{1-Boc-4-cyanopiperidine} \xrightarrow[\text{THF, -10°C}]{\text{1-Bromo-2-chloroethane, Base}} \text{Alkylated intermediate} \xrightarrow[\text{LiAlH}4]{\text{THF, 0–5°C}} \text{1,7-Diazaspiro[4.5]decane} \xrightarrow[\text{Boc}2\text{O}]{\text{Base}} \text{Tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride}

Optimization and Conditions

  • Alkylation : Conducted in tetrahydrofuran (THF) at -10°C to 5°C for 2–4 hours.

  • Reduction-Cyclization : LiAlH4_4 in anhydrous THF at 0–5°C for 2–8 hours.

  • Yield : 60–75% over two steps (estimated from analogous protocols).

Industrial Advantages

  • Cost-Effective : Uses inexpensive 1-bromo-2-chloroethane and Boc-protected piperidine.

  • Scalability : Suitable for multi-kilogram production due to minimal purification needs.

Alternative Synthetic Approaches

Grignard-Based Spirocyclization

A scalable synthesis of spirocyclic pyrrolidines involves allylmagnesium chloride additions to nitriles, followed by reduction. Adapting this to the target molecule:

  • React 4-cyanopiperidine with allylmagnesium chloride.

  • Reduce the nitrile with LiAlH4_4 to form the amine.

  • Cyclize under acidic conditions to form the spiro core.

Comparative Analysis of Preparation Methods

Method Steps Yield Conditions Scalability Cost
Direct Boc Protection1100%Room temperature, inert atmosphereHighModerate
Alkylation-Cyclization260–75%Low temperature (-10°C to 5°C)IndustrialLow
Chiral Resolution3+40–50%Ambient to 80°CLimitedHigh

Key Findings :

  • The direct Boc protection method is optimal for small-scale synthesis due to its simplicity and high yield.

  • The alkylation-cyclization route is preferred for industrial applications despite lower yields, as it uses affordable reagents.

  • Chiral resolution remains niche, requiring additional steps and specialized reagents .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce reduced spirocyclic compounds. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride has been investigated for its potential pharmacological effects. The spirocyclic structure is often associated with bioactive compounds, and derivatives of diazaspiro compounds have shown promise in various therapeutic areas.

Case Studies:

  • Antidepressant Activity : Research indicates that spirocyclic compounds can exhibit antidepressant-like effects in animal models. Studies involving similar diazaspiro compounds have demonstrated modulation of neurotransmitter systems, suggesting potential applications in treating mood disorders.

Neuroscience Research

The compound's ability to cross the blood-brain barrier due to its lipophilicity opens avenues for studying neurological conditions. It may serve as a scaffold for developing new agents targeting central nervous system disorders.

Case Studies:

  • Neuroprotective Effects : Investigations into related compounds have revealed neuroprotective properties, indicating that this compound could be explored for conditions like Alzheimer's disease or Parkinson's disease.

Chemical Biology

In chemical biology, this compound can be utilized as a tool for probing biological systems due to its unique structure, which may allow for selective binding to specific proteins or receptors.

Applications:

  • Targeted Drug Delivery : The design of prodrugs or conjugates that incorporate this compound may enhance the delivery of therapeutic agents to specific tissues or cells.

Synthetic Chemistry

This compound can also serve as an intermediate in the synthesis of more complex molecules, showcasing its utility in synthetic organic chemistry.

Synthetic Pathways:

  • Researchers have developed synthetic routes that utilize this compound as a starting material for creating diverse chemical libraries aimed at drug discovery.

Mechanism of Action

The mechanism of action of tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 1,7-diaza configuration differs from the 1,8-diaza isomer (CAS 937729-06-1), which alters nitrogen spacing and basicity .
  • Protecting Groups: Benzyl-protected analogs (e.g., CAS 1523571-82-5) require hydrogenolysis for deprotection, whereas tert-butyl groups are acid-labile, enabling divergent synthetic strategies .

Physicochemical Properties

  • Solubility : The hydrochloride salt form of the target compound improves aqueous solubility compared to its free base or benzyl-protected analogs .
  • Stability : Tert-butyl esters are stable under basic conditions but cleaved by strong acids (e.g., HCl), whereas benzyl groups require catalytic hydrogenation .
  • Hazard Profile : The target compound’s free base (CAS 960294-14-8) carries warnings for skin/eye irritation (H315, H319) and respiratory sensitivity (H335) . Hydrochloride salts generally exhibit enhanced handling safety due to reduced volatility.

Application in Drug Discovery

  • The [4.5] spiro system’s rigidity is advantageous in kinase inhibitors or GPCR-targeted therapies, where precise conformation impacts binding affinity.
  • Benzyl-protected variants (e.g., CAS 1523571-82-5) may serve as intermediates for prodrugs, leveraging their lipophilicity for membrane permeability .

Biological Activity

Tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride (CAS: 2444880-45-7) is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H25ClN2O2
  • Molecular Weight : 277 Da
  • LogP : 1.52
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 2
  • Rotatable Bonds : 2
  • Polar Surface Area : 42 Ų

These properties suggest that the compound has moderate lipophilicity and potential for interaction with biological membranes.

The biological activity of this compound is primarily linked to its ability to modulate cellular pathways. Recent studies have indicated that compounds with similar spirocyclic structures exhibit significant biological effects, including:

  • Autophagy Modulation : Research indicates that spirocyclic compounds can influence autophagic processes in cells, which are crucial for cellular homeostasis and response to stress . For instance, modifications in related compounds have shown enhanced autophagic flux without inducing cytotoxicity, suggesting a therapeutic potential in neurodegenerative diseases.
  • Cytotoxicity and Anticancer Activity : Some derivatives of diazaspiro compounds have demonstrated cytotoxic effects against various cancer cell lines. The three-dimensional structure of these compounds may enhance their binding affinity to target proteins involved in cancer progression .

Autophagy Activation

A study examining the effects of related compounds on neuronal cells found that certain derivatives could activate autophagy while maintaining cell viability. This was evidenced by changes in lysosomal positioning and the size of autolysosomes, indicating enhanced autophagic flux .

Anticancer Properties

Another investigation focused on the synthesis of diazaspiro derivatives for their potential as anticancer agents. The results showed that these compounds could induce apoptosis in hypopharyngeal tumor cells more effectively than standard treatments like bleomycin . This suggests a promising avenue for developing new cancer therapies based on the structural characteristics of this compound.

Comparative Analysis of Biological Activities

Compound NameActivity TypeTargetReference
This compoundAutophagy ModulationNeuronal Cells
Related Spirocyclic CompoundAnticancerHypopharyngeal Tumors
Analogous CompoundCytotoxicityVarious Cancer Lines

Q & A

Basic: What analytical techniques are recommended for confirming the purity and structure of tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride?

Answer:

  • Liquid Chromatography-Mass Spectrometry (LCMS): Used to determine molecular weight and confirm the presence of the target compound via its [M+H]+ ion. For example, structurally similar diazaspiro compounds show LCMS m/z values such as 867.0 or 853.0 .
  • High-Performance Liquid Chromatography (HPLC): Retention times (e.g., 1.31–1.37 minutes under SMD-TFA05 conditions) help assess purity and identify impurities .
  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR spectroscopy confirms the spirocyclic structure and tert-butyl group integration. For related compounds, InChI keys and molecular formulas (e.g., C13H25ClN2O2) are critical for spectral assignments .

Advanced: How can researchers resolve discrepancies in LCMS and HPLC data during synthesis?

Answer:

  • Method Validation: Ensure LCMS/HPLC parameters (e.g., mobile phase, column type, ionization mode) match published protocols. For instance, SMD-TFA05 conditions are standardized for diazaspiro analogs .
  • Contamination Checks: Verify reagents for side reactions (e.g., tert-butyl group hydrolysis) that alter m/z values.
  • Cross-Referencing: Compare retention times and spectral data with structurally validated compounds, such as tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride (retention time: 1.31 minutes) .

Basic: What synthetic routes are commonly employed for this compound?

Answer:

  • Multi-Step Coupling: Reactions often involve tert-butyl carbamate protection, spirocyclic ring formation via intramolecular cyclization, and subsequent hydrochloride salt precipitation. For example, similar compounds use bromoethoxy intermediates and amine coupling .
  • Key Reagents: Boc-anhydride for tert-butyl protection and palladium catalysts for cross-coupling reactions .

Advanced: What strategies optimize the yield of this compound in multi-step reactions?

Answer:

  • Temperature Control: Low temperatures (0–5°C) during sensitive steps (e.g., carbamate formation) prevent side reactions.
  • Catalyst Optimization: Use Pd(OAc)2/XPhos for efficient coupling, as seen in spirocyclic syntheses .
  • Purification: Reverse-phase chromatography or recrystallization in ethanol/water mixtures improves purity and yield .

Basic: How should this compound be stored to ensure stability?

Answer:

  • Temperature: Store at 2–8°C in airtight containers to prevent tert-butyl group degradation .
  • Environment: Protect from light and moisture using desiccants (e.g., silica gel) under inert gas (N2/Ar) .

Advanced: How does the spirocyclic structure influence pharmacokinetic properties in drug discovery?

Answer:

  • Conformational Rigidity: The spirocyclic core enhances binding selectivity to targets (e.g., neurokinin-1 receptors in Rolapitant Hydrochloride) by reducing entropy loss upon binding .
  • Solubility: The tert-butyl carbamate group improves lipophilicity, while the hydrochloride salt enhances aqueous solubility for formulation .

Basic: What parameters are critical during purification via column chromatography?

Answer:

  • Stationary Phase: Use silica gel (230–400 mesh) with polarity-adjusted mobile phases (e.g., hexane/ethyl acetate gradients).
  • Monitoring: Thin-layer chromatography (TLC) with UV detection ensures fraction collection accuracy .

Advanced: How can stereochemical integrity be maintained during synthesis?

Answer:

  • Chiral Auxiliaries: Employ enantiopure starting materials (e.g., (R)- or (S)-configured intermediates) to control spirocenter configuration .
  • Chiral HPLC: Use columns like Chiralpak AD-H to separate diastereomers and confirm enantiomeric excess .

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